molecular formula C10H20N2O2 B2706812 Tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate CAS No. 1557656-80-0

Tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate

Cat. No.: B2706812
CAS No.: 1557656-80-0
M. Wt: 200.282
InChI Key: RDMVVTNPIKHJHP-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a pyrrolidine ring—a common motif in pharmaceuticals—that is functionalized with both a protected amino group and a methyl substituent, introducing defined stereocenters critical for creating specific three-dimensional structures . The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen is a standard feature that enhances the compound's stability and allows for selective deprotection under mild acidic conditions to access the secondary amine for further synthetic elaboration . Researchers primarily utilize this amino pyrrolidine as a precursor to more complex molecules, particularly in the synthesis of potential active pharmaceutical ingredients (APIs) where the stereochemistry of the pyrrolidine ring can significantly influence biological activity and receptor binding affinity . The molecular formula is C10H20N2O2, and it has a molecular weight of 200.28 g/mol . It is recommended to store this compound in a cool, dry place, sealed under an inert atmosphere, and protected from light to maintain its stability and purity . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans. Note on Stereochemistry: The identity and application of this molecule are highly dependent on its specific stereochemistry. Commercial supplies are typically offered as specific stereoisomers, such as (2R,4R) or (2R,4S) . Please verify the specific stereochemistry and CAS Registry Number (e.g., 348165-60-6 for the (2R,4S) isomer ) to ensure it meets your research requirements.

Properties

IUPAC Name

tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMVVTNPIKHJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557656-80-0
Record name tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate
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Preparation Methods

The synthesis of tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate typically involves the reaction of 4-amino-2-methylpyrrolidine with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through standard techniques like recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a pyrrolidine ring, a tert-butyl group, and an amino group. Its molecular formula is C10H20N2O2C_{10}H_{20}N_{2}O_{2} with a molecular weight of approximately 200.28 g/mol. The unique structure contributes to its reactivity and biological properties, making it a valuable building block in synthetic organic chemistry.

Pharmaceutical Applications

  • Drug Development :
    • Tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate has been investigated as a lead compound for developing drugs targeting neurological disorders. Its ability to interact with specific biological targets makes it a candidate for further pharmacological studies .
  • Biological Activity :
    • The compound exhibits notable biological activities, particularly as an inhibitor of certain receptors involved in neurological pathways. Studies have shown that it can modulate receptor activity, which is crucial for designing therapeutic agents .
  • Pharmacokinetics :
    • Research indicates favorable pharmacokinetic properties, including good solubility and permeability, which are essential for oral bioavailability. For instance, the compound's solubility is reported to be high, facilitating its absorption in biological systems .

Synthetic Methodologies

Several synthetic routes have been explored to produce this compound:

  • General Synthesis :
    • The synthesis typically involves the reaction of pyrrolidine derivatives with tert-butyl esters under controlled conditions. This method allows for the production of high-purity compounds suitable for biological testing .
  • Optimization Techniques :
    • Parallel optimization strategies have been employed to enhance the potency and selectivity of derivatives based on this compound. Such techniques are critical in medicinal chemistry to improve lead compounds' efficacy .

Case Studies and Research Findings

  • Neurological Disorder Targeting :
    • A study highlighted the use of this compound as a probe in exploring pathways related to neurological disorders. The findings suggest that modifications to the compound can lead to improved interaction profiles with target receptors .
  • Comparative Studies :
    • Comparative analyses with structurally similar compounds have been conducted to understand better the unique features of this compound. These studies demonstrate its potential advantages in terms of activity and selectivity compared to other pyrrolidine derivatives .

Data Table: Comparison of Related Compounds

Compound NameStructureUnique Features
(2R,4S)-4-Amino-2-methylpyrrolidine-1-carboxylic acidStructureLacks tert-butyl group
tert-Butyl 4-amino-piperidine-1-carboxylateStructureDifferent ring structure affecting reactivity
(2S,4R)-N-Boc-4-amino-2-(methoxy)methylpyrrolidineStructureContains Boc protection

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Structural Features of tert-Butyl 4-Amino-2-methylpyrrolidine-1-carboxylate and Analogs
Compound Name Core Structure Substituents CAS Number Molecular Formula Molecular Weight
This compound (2R,4R) Pyrrolidine 2-methyl, 4-amino 348165-63-9 C₁₀H₂₀N₂O₂ 200.28
tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate Piperazine 4-methyl, 3-aminomethyl Not provided C₁₁H₂₁N₃O₂ 243.31
tert-Butyl 4-amidinopiperidine-1-carboxylate Piperidine 4-amidino 140373-77-9 C₁₁H₂₁N₃O₂ 227.28
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate Pyrrolidine 3,3-difluoro, 4-hydroxymethyl, 4-methyl 2607831-43-4 C₁₂H₂₀F₂N₂O₃ 278.29

Key Observations :

  • Core Ring : Pyrrolidine (5-membered) vs. piperazine/piperidine (6-membered) analogs influence ring strain, basicity, and conformational flexibility .
  • Substituents: Fluorine or hydroxymethyl groups (e.g., in ) enhance polarity and metabolic stability compared to methyl/amino groups .
  • Stereochemistry : The (2R,4R) and (2S,4S) isomers exhibit distinct chiral interactions, critical for enantioselective drug synthesis .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Property This compound Piperazine Analog () Difluoro-pyrrolidine Analog ()
Molecular Weight 200.28 243.31 278.29
Boiling Point No data Not reported Not reported
Solubility Likely polar aprotic solvents (DMSO, DMF) Similar Higher polarity due to -OH and -F groups
Stability Stable under recommended storage (2–8°C) Similar Sensitive to moisture (hydroxymethyl)

Analysis :

  • Piperazine derivatives () exhibit higher molecular weight and basicity due to the additional nitrogen atom .

Commercial Availability and Cost

Table 3: Pricing Comparison (100 mg scale)
Compound Supplier Price
(2R,4R)-tert-Butyl 4-amino-2-methylpyrrolidine-1-carboxylate Synthonix $120
tert-Butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate CymitQuimica €102
tert-Butyl 4-amidinopiperidine-1-carboxylate Biopharmacule Not listed

Note: Pricing reflects complexity, with fluorinated analogs () likely costing more due to synthetic challenges .

Biological Activity

Tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate (TBAMPC) is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBAMPC features a tert-butyl group , an amino group , and a pyrrolidine ring , contributing to its unique chemical reactivity. The molecular formula is C11H20N2O2C_{11}H_{20}N_2O_2, with a molecular weight of approximately 216.29g/mol216.29\,g/mol . The presence of the tert-butyl group enhances lipophilicity, which may influence its interaction with biological targets.

Biological Activity

Research indicates that TBAMPC exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation. Its potential therapeutic applications are being explored in several areas:

  • Enzyme Inhibition : TBAMPC can inhibit specific enzymes, which may play a role in metabolic pathways or disease processes.
  • Receptor Binding : The compound has shown the ability to bind to certain receptors, potentially modulating their activity and influencing physiological responses .

The mechanism of action for TBAMPC involves its interaction with molecular targets such as enzymes and receptors. The compound may alter the conformational state of these proteins, leading to changes in their activity. For example, it can act as an antagonist or agonist depending on the receptor type involved .

Synthesis

The synthesis of TBAMPC typically involves several steps:

  • Starting Materials : The synthesis often begins with tert-butyl 2-oxo-1-pyrrolidinecarboxylate and appropriate amines.
  • Reaction Conditions : Reactions are usually conducted in organic solvents like dichloromethane or ethanol at controlled temperatures (0-25°C) .
  • Catalysts : Chiral catalysts may be employed to enhance enantioselectivity during synthesis.

Common Reactions

TBAMPC can undergo various chemical reactions:

  • Oxidation : Using agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride to yield amine derivatives.
  • Substitution : Nucleophilic substitution reactions can introduce new functional groups into the pyrrolidine ring .

Case Studies and Research Findings

Several studies have investigated the biological activities and applications of TBAMPC:

  • Study on Enzyme Inhibition :
    • A study demonstrated that TBAMPC effectively inhibited specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders .
  • Receptor Modulation Research :
    • Research highlighted TBAMPC's ability to modulate receptor activity, specifically targeting neurotransmitter receptors, which could have implications for treating neurological conditions .
  • Pharmacokinetics and Drug Development :
    • Investigations into the pharmacokinetic profile of TBAMPC showed favorable absorption characteristics, making it a candidate for further development as a pharmaceutical agent targeting various diseases .

Comparison of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits key metabolic enzymes
Receptor BindingModulates neurotransmitter receptor activity
PharmacokineticsFavorable absorption and distribution characteristics

Synthetic Routes Overview

Synthetic RouteStarting MaterialsKey Conditions
Direct Aminationtert-butyl 2-oxo-1-pyrrolidinecarboxylate + aminesOrganic solvent, temperature control
OxidationTBAMPCPotassium permanganate/H₂O₂
ReductionTBAMPCLiAlH₄ or NaBH₄

Q & A

Basic Research Questions

Q. What are the recommended safety precautions when handling Tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate in laboratory settings?

  • Methodological Answer:

  • Respiratory protection (FFP2/N95 masks), nitrile gloves, and safety goggles are mandatory due to potential acute toxicity risks .
  • Ensure eye wash stations and washing facilities are accessible. Work in a fume hood to minimize inhalation exposure, as toxicity data may be incomplete .
  • Store separately from strong oxidizing agents to avoid hazardous reactions .

Q. How can researchers confirm the purity and structural integrity of This compound post-synthesis?

  • Methodological Answer:

  • Purity: Use reversed-phase HPLC with a ≥95% purity threshold, validated using internal standards .
  • Structural Confirmation: Employ 1^1H/13^13C NMR for functional group analysis and mass spectrometry (HRMS) for molecular weight verification. Single-crystal X-ray diffraction (as in ) resolves stereochemistry and bond angles.

Q. What are the standard protocols for synthesizing This compound?

  • Methodological Answer:

  • Use a Boc-protection strategy: React 4-amino-2-methylpyrrolidine with di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane at 0–20°C, catalyzed by DMAP or triethylamine .
  • Purify via silica gel column chromatography (hexane:ethyl acetate gradient) to isolate the product .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the compound’s stability under different storage conditions?

  • Methodological Answer:

  • Conduct accelerated stability studies at 40°C/75% RH for 6 months, monitoring degradation via HPLC .
  • Store under nitrogen at –20°C in amber vials to prevent hydrolysis of the Boc group. Avoid prolonged exposure to light or moisture, as tert-butyl carbamates are prone to deprotection .

Q. What computational methods predict the biological activity of This compound, and how reliable are these models?

  • Methodological Answer:

  • Apply QSAR (Quantitative Structure-Activity Relationship) models to predict receptor binding affinity. Tools like CC-DPS use quantum chemistry and neural networks for property profiling .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition studies) due to limited in vivo data .

Q. How can conflicting classifications of acute toxicity for tert-butyl carbamate derivatives be resolved in risk assessment?

  • Methodological Answer:

  • Perform comparative toxicity assays (e.g., zebrafish embryo toxicity) with structurally analogous compounds. If GHS data is absent (e.g., ), adopt precautionary measures based on piperidine/pyrrolidine derivatives with known acute oral/dermal toxicity (Category 4) .

Q. What methodological challenges arise in scaling up the synthesis of This compound, and how can they be mitigated?

  • Methodological Answer:

  • Challenge: Exothermic Boc-protection reactions may cause thermal runaway at larger scales.
  • Mitigation: Use controlled addition of Boc2_2O under ice-cooling and employ continuous flow reactors for heat dissipation . Monitor reaction progress via inline FTIR to optimize yield.

Q. How do steric and electronic effects of the 2-methyl group influence the reactivity of This compound in nucleophilic substitutions?

  • Methodological Answer:

  • The 2-methyl group introduces steric hindrance, reducing nucleophilicity at the adjacent amine. Kinetic studies (e.g., competition experiments with methyl iodide) quantify this effect .
  • Computational modeling (DFT) predicts regioselectivity in reactions with electrophiles like acyl chlorides .

Data Gaps and Ecological Considerations

Q. How should researchers address the lack of ecological toxicity data for This compound?

  • Methodological Answer:

  • Perform OECD 201/202 algal/daphnia acute toxicity tests to estimate EC50_{50} values. Compare results with structurally similar carbamates (e.g., tert-butyl piperidine derivatives) .
  • Model biodegradability using EPI Suite to prioritize experimental testing for persistent metabolites .

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